

Experimental Protocol for the Synthesis of 5-Nitro-2-furoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Nitro-2-furoic acid

Cat. No.: B181385

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of **5-Nitro-2-furoic acid**, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the nitration of 2-furoic acid. The protocol outlines the necessary reagents, equipment, step-by-step procedure, and methods for purification and characterization of the final product.

Introduction

5-Nitro-2-furoic acid is a crucial building block in medicinal chemistry, notably used in the preparation of nitrofuran-based antimicrobial agents.^{[1][2]} The introduction of a nitro group at the C5 position of the furan ring is a key step that imparts significant biological activity to the resulting molecules. The synthesis involves the electrophilic nitration of 2-furoic acid. Due to the sensitivity of the furan ring to strong oxidizing acids, the reaction is typically performed under controlled, low-temperature conditions using a milder nitrating agent, such as acetyl nitrate, which is generated *in situ* from nitric acid and acetic anhydride.^[3] This protocol details a reliable laboratory-scale procedure for this synthesis.

Reaction Scheme

The overall reaction for the synthesis of **5-Nitro-2-furoic acid** from 2-furoic acid is as follows:

*Scheme 1: Synthesis of **5-Nitro-2-furoic acid** from 2-furoic acid via electrophilic nitration.*

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of **5-Nitro-2-furoic acid**.

Parameter	Value	Reference
Starting Material	2-Furoic Acid	[4]
Molar Mass of 2-Furoic Acid	112.08 g/mol	[4]
Final Product	5-Nitro-2-furoic Acid	[5]
Molar Mass of 5-Nitro-2-furoic Acid	157.08 g/mol	[1][5]
Appearance	White to yellow crystalline powder	[1]
Melting Point	185-189 °C	[6]
Purity (typical)	≥98%	[1][7][8]
Solubility	Slightly soluble in water	[2][8]

Experimental Protocol

1. Materials and Equipment

- Reagents:

- 2-Furoic acid ($C_5H_4O_3$)
- Acetic anhydride ($(CH_3CO)_2O$)
- Fuming nitric acid (HNO_3 , sp. gr. 1.50)
- Pyridine (C_5H_5N)

- Ice
- Deionized water
- Ethanol (for recrystallization)
- Equipment:
 - Three-necked round-bottom flask (250 mL)
 - Dropping funnel
 - Mechanical stirrer
 - Thermometer
 - Ice-salt bath
 - Büchner funnel and flask
 - Beakers and Erlenmeyer flasks
 - Heating mantle or hot plate with stirrer
 - Standard laboratory glassware

2. Procedure

This procedure is adapted from the general method for nitrating furan derivatives.[\[9\]](#)

Step 1: Preparation of the Nitrating Mixture (Acetyl Nitrate)

- In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 50 mL of acetic anhydride.
- Cool the flask in an ice-salt bath to between -10 °C and -5 °C.
- Slowly add 10 mL of fuming nitric acid (sp. gr. 1.50) dropwise from the dropping funnel to the stirred acetic anhydride. Maintain the temperature of the mixture below 0 °C throughout the

addition.

- After the addition is complete, stir the mixture for an additional 15 minutes at -10 °C to -5 °C to ensure the complete formation of acetyl nitrate.

Step 2: Nitration of 2-Furoic Acid

- Dissolve 10 g (0.089 mol) of 2-furoic acid in 30 mL of acetic anhydride in a separate beaker.
- Slowly add the 2-furoic acid solution to the pre-cooled nitrating mixture in the three-necked flask. The addition should be done dropwise, ensuring the reaction temperature does not rise above 0 °C.
- After the addition is complete, continue to stir the reaction mixture at a temperature between -5 °C and 0 °C for 2-3 hours.

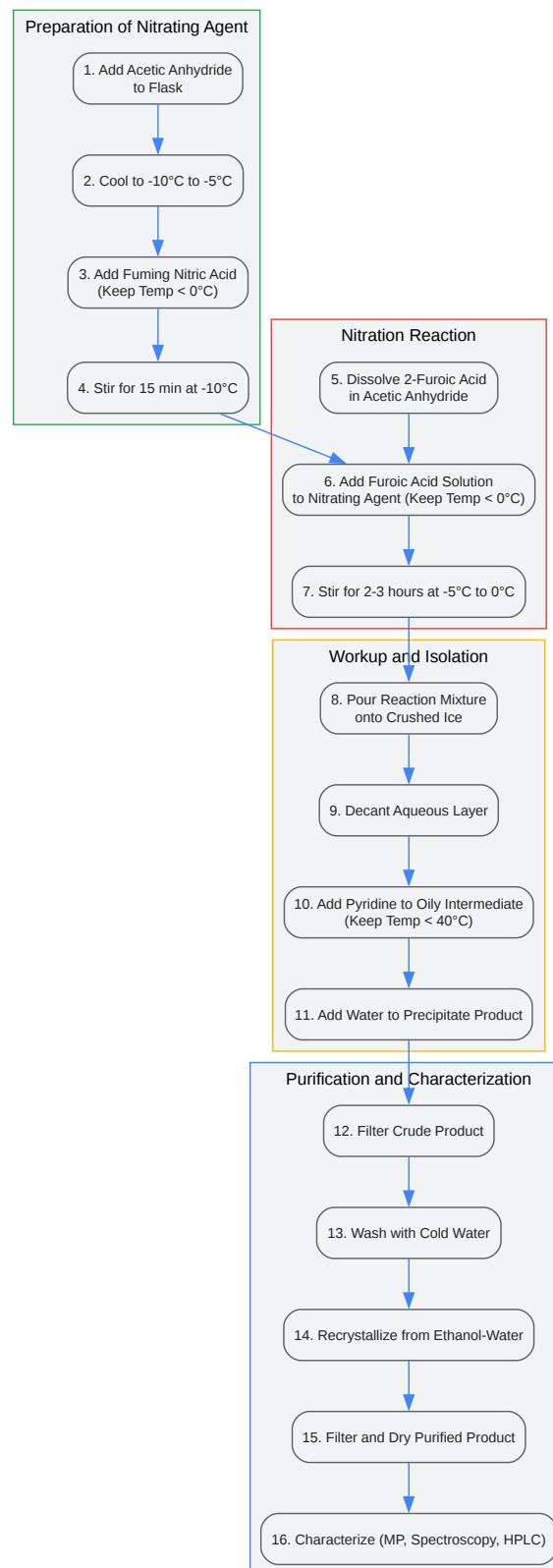
Step 3: Isolation of the Intermediate

- Pour the reaction mixture slowly onto a large volume of crushed ice (approximately 200-300 g) in a large beaker with constant stirring.
- An oily intermediate product should separate. Allow the ice to melt completely.

Step 4: Conversion to **5-Nitro-2-furoic Acid**

- Carefully decant the aqueous layer from the oily intermediate.
- To the isolated oily intermediate, slowly add 50 mL of pyridine while cooling the mixture in an ice bath to keep the temperature below 40 °C.
- After the addition of pyridine is complete, stir the mixture for 30 minutes.
- Dilute the mixture with 100-150 mL of water. The product, **5-Nitro-2-furoic acid**, should precipitate as a solid.

Step 5: Purification


- Collect the crude product by vacuum filtration using a Büchner funnel.

- Wash the solid with cold water to remove any residual pyridine and acid.
- Recrystallize the crude product from a suitable solvent, such as ethanol-water, to obtain a purified, crystalline solid.[10] Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

3. Characterization

- Melting Point: Determine the melting point of the purified product. The literature value for **5-Nitro-2-furoic acid** is 185-189 °C.[6]
- Spectroscopy: Confirm the structure of the product using spectroscopic methods such as FT-IR, ^1H NMR, and ^{13}C NMR. The FT-IR and FT-Raman spectra of **5-Nitro-2-furoic acid** have been studied.[1]
- Purity: Assess the purity of the final product by High-Performance Liquid Chromatography (HPLC). A purity of $\geq 98\%$ is typically expected.[1][11]

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Figure 1. Experimental workflow for the synthesis of **5-Nitro-2-furoic acid**.

Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Fuming nitric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care.
- Acetic anhydride is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.
- Pyridine is flammable and has a strong, unpleasant odor. Handle with care.
- The reaction is exothermic and requires careful temperature control to prevent runaway reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Nitro-2-furoic acid, 98+% | CymitQuimica [cymitquimica.com]
- 2. 5-Nitro-2-furoic acid CAS#: 645-12-5 [m.chemicalbook.com]
- 3. quora.com [quora.com]
- 4. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 5. 5-Nitro-2-Furoic Acid | C5H3NO5 | CID 12577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Nitro-2-furoic acid 98 645-12-5 [sigmaaldrich.com]
- 7. 5-Nitro-2-furoic acid, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. 5-Nitro-2-furoic acid, 98+% | Fisher Scientific [fishersci.ca]

- 9. US2490006A - Process of nitrating furan derivatives - Google Patents
[patents.google.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. calpaclab.com [calpaclab.com]
- To cite this document: BenchChem. [Experimental Protocol for the Synthesis of 5-Nitro-2-furoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181385#experimental-protocol-for-5-nitro-2-furoic-acid-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com